molecular formula C12H22N2O3 B8314956 (R)-tert-butyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate

(R)-tert-butyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B8314956
M. Wt: 242.31 g/mol
InChI Key: BWAFUAXKCRSDHQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl ester group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-tert-butyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and ethyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.

    Reduction: The carbamoyl group can be reduced to form the corresponding amine.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Tert-butyl alcohol.

    Reduction: Ethylcarbamoyl pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (2R)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (R)-tert-butyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate
  • Tert-butyl (2R)-2-(propylcarbamoyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2R)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (2R)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-5-13-10(15)9-7-6-8-14(9)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)/t9-/m1/s1

InChI Key

BWAFUAXKCRSDHQ-SECBINFHSA-N

Isomeric SMILES

CCNC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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